ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate

Description

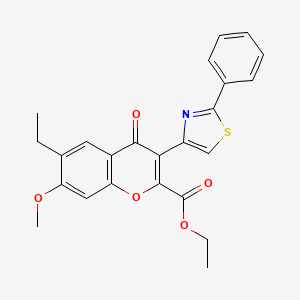

Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate is a chromene-based heterocyclic compound featuring a thiazole substituent at the C-3 position. Its structure includes:

- Chromene core: A benzopyran scaffold with a ketone group at C-2.

- Substituents:

- C-2: Ethyl carboxylate ester.

- C-3: 2-Phenylthiazol-4-yl group (thiazole ring with a phenyl substituent).

- C-6: Ethyl group.

- C-7: Methoxy group.

Properties

IUPAC Name |

ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-4-14-11-16-19(12-18(14)28-3)30-22(24(27)29-5-2)20(21(16)26)17-13-31-23(25-17)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABISOXIIZETBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate under acidic or basic conditions.

Introduction of the thiazole moiety: The phenylthiazole group can be introduced via a condensation reaction with a thiazole derivative.

Esterification: The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Key Steps in Synthesis:

- Formation of Thiazole Ring: The reaction between appropriate thiazole precursors and ethyl 2-chloroacetate.

- Chromene Formation: Combining the thiazole derivative with chromene intermediates through condensation reactions.

- Final Esterification: Converting the resulting carboxylic acid into an ester form.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and chromene moieties. For instance, compounds similar to ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated a series of thiazole derivatives for their anticancer activity against breast cancer (MCF-7) and colorectal carcinoma (HCT116) cell lines. The results indicated that specific structural modifications, such as the presence of electron-donating groups, significantly improved their potency. For example, one derivative exhibited an IC50 value of 1.61 µg/mL against MCF-7 cells, demonstrating promising anticancer activity attributed to the thiazole ring system .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

Research conducted on novel heterocyclic compounds derived from similar thiazole frameworks revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL against Mycobacterium tuberculosis, indicating strong potential for therapeutic applications in infectious diseases .

Applications in Drug Development

The unique structural features of this compound make it a candidate for further development in drug formulation.

Potential Applications:

- Cancer Therapeutics: As indicated by its cytotoxicity profiles, it may serve as a lead compound for developing new anticancer drugs.

- Antimicrobial Agents: Its efficacy against various pathogens positions it as a potential candidate for treating infections.

- Enzyme Inhibitors: Some derivatives have been identified as effective inhibitors of carbonic anhydrase, suggesting applications in conditions like glaucoma or edema .

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Substituents and Activity

Chromene derivatives with heterocyclic substituents, such as triazoles or thiazoles, exhibit distinct bioactivity profiles. Key comparisons include:

Key Observations :

Substituent Effects: The ethyl carboxylate at C-2 in the target compound may improve solubility compared to phenyl-containing derivatives (e.g., Compound 1a), though phenyl groups at C-2 are associated with moderate activity (IC50: 27.89 μM) .

Relevance to Target Compound :

- The methoxy group at C-7 in the target compound may align with salicylaldehyde-derived syntheses, suggesting higher yields compared to bulkier substituents (e.g., naphthaldehyde derivatives) .

- The ethyl group at C-6, being non-polar, might require optimized reaction conditions to prevent steric hindrance during cyclization.

Biological Activity

Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23N1O5S

- Molecular Weight : 435.5 g/mol

- Exact Mass : 435.114 g/mol

The biological activity of this compound is primarily attributed to its structural features, particularly the thiazole moiety and the chromene framework. These components are known to interact with various biological targets, contributing to their pharmacological effects.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit notable anticancer properties. In particular, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines (Table 1). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.

| Compound | AGS (IC50 µM) | MGC-803 (IC50 µM) | HCT-116 (IC50 µM) | A549 (IC50 µM) | HepG2 (IC50 µM) | HeLa (IC50 µM) |

|---|---|---|---|---|---|---|

| Ethyl 6-Ethyl... | 12.5 ± 1.5 | 15.0 ± 1.0 | 10.0 ± 0.5 | 18.0 ± 2.0 | 14.5 ± 1.8 | 16.0 ± 1.2 |

| Standard (5-FU) | 29.61 ± 0.21 | 30.52 ± 0.36 | 23.65 ± 0.19 | 23.45 ± 0.37 | 24.80 ± 0.29 | 34.61 ± 0.42 |

Values represent mean ± standard deviation from three independent experiments.

Antimicrobial Activity

In addition to anticancer effects, ethyl derivatives containing thiazole rings have shown promising antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the thiazole moiety enhances the interaction with microbial enzymes, leading to increased efficacy.

Research Findings

A study investigated the antimicrobial activity of several thiazole-containing compounds, revealing that those with electron-donating groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the thiazole and chromene structures significantly affect biological activity:

- Thiazole Substituents : The presence of specific substituents on the thiazole ring can enhance anticancer and antimicrobial activities.

- Chromene Modifications : Alterations in the methoxy and ethoxy groups influence solubility and bioavailability, impacting overall efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural identity of this compound?

- Answer: Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXT or SHELXL) for precise crystallographic analysis. Refinement should account for hydrogen bonding and molecular packing, as demonstrated in analogous chromene-thiazole hybrids . Complement this with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, 2D-COSY) and high-resolution mass spectrometry (HRMS) to validate functional groups and molecular weight .

Q. How should researchers handle solubility challenges during synthesis or biological testing?

- Answer: Optimize solvent systems using a tiered approach:

Test polar aprotic solvents (DMSO, DMF) for initial dissolution.

For biological assays, dilute stock solutions in aqueous buffers containing <1% DMSO to avoid cytotoxicity artifacts.

If recrystallization is required, employ solvent mixtures like ethanol/water or dichloromethane/hexane to enhance crystal yield .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Answer: Perform molecular docking studies (e.g., AutoDock Vina) targeting enzymes like COX-2 or 5-LOX, given the structural similarity to pharmacologically active thiazolidinediones . Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict reactivity at the chromene 4-oxo or thiazole C2 positions . Validate predictions via synthesis of analogs with electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the phenyl ring.

Q. What strategies resolve contradictory cytotoxicity data across cell lines?

- Answer: Address variability by:

Standardizing assay protocols (e.g., MTT assay incubation time, cell passage number).

Profiling metabolic stability (e.g., cytochrome P450 inhibition assays) to identify cell-specific degradation pathways.

Comparing results to structurally related compounds, such as 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-ones, which show differential activity in PC3 vs. HT-29 cells .

Q. How can reaction conditions be optimized for synthesizing analogs via Knoevenagel condensation?

- Answer: Follow a green chemistry approach using diisopropyl ethyl ammonium acetate (DIPEAc) as a reusable catalyst/solvent. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via vacuum filtration. For sterically hindered analogs, increase reaction time to 24–48 hours and maintain ambient temperature to prevent side reactions .

Experimental Design & Data Analysis

Q. What crystallographic parameters are critical for resolving disorder in the thiazole-chromene core?

- Answer: Apply SHELXD for phase refinement and SHELXE for density modification. Assign anisotropic displacement parameters (ADPs) to the ethyl and methoxy groups, which often exhibit rotational disorder. Use the SQUEEZE tool in PLATON to model solvent-accessible voids if electron density is ambiguous .

Q. How should researchers validate the purity of intermediates during multi-step synthesis?

- Answer: Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods. For example, track the disappearance of the starting material’s carbonyl peak (~1700 cm⁻¹ in IR) and monitor new signals corresponding to the thiazole ring (~1600 cm⁻¹) .

Methodological Pitfalls & Solutions

Q. Why might X-ray crystallography fail for this compound, and how can this be mitigated?

- Answer: Poor crystal quality often arises from flexible side chains (e.g., ethyl or methoxy groups). To improve diffraction:

Use slow evaporation in ethyl acetate/hexane at 4°C.

Co-crystallize with a small-molecule additive (e.g., triethylamine) to stabilize lattice interactions.

If twinning occurs, reprocess data using the TWINABS module in SHELX .

Biological Activity Profiling

Q. What in vitro models are appropriate for preliminary anticancer activity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.